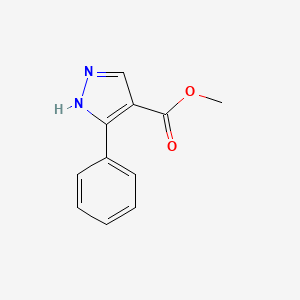

3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER

概要

説明

3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

化学反応の分析

Types of Reactions: 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydropyrazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include substituted pyrazoles, hydropyrazoles, and various functionalized derivatives .

科学的研究の応用

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research has demonstrated that derivatives of 3-phenyl-1H-pyrazole-4-carboxylic acid methyl ester exhibit promising anti-inflammatory and analgesic activities. For instance, a study evaluated several pyrazolone derivatives for their analgesic effects and found that certain modifications led to compounds with enhanced efficacy while maintaining lower ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | Activity Level | Ulcerogenic Potential |

|---|---|---|

| 5-Benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | High | Low |

| This compound | Moderate | Moderate |

Enzyme Inhibition Studies

Additionally, the compound has been investigated for its potential as an enzyme inhibitor, which can play a crucial role in various biochemical pathways. The structure of the pyrazole ring allows for interactions with target enzymes, making it a valuable scaffold in drug design .

Agricultural Applications

Development of Agrochemicals

This compound is utilized in the synthesis of agrochemicals, particularly in the formulation of pesticides and herbicides. Its unique chemical properties enable the development of products that effectively target specific pests while minimizing environmental impact. The compound serves as a key building block in creating more complex agrochemical structures that enhance efficacy .

Table 2: Agrochemical Applications

| Application Type | Example Product | Efficacy |

|---|---|---|

| Herbicides | Targeted herbicide formulations | High |

| Pesticides | Specific insecticides | Moderate to High |

Material Science

Synthesis of Advanced Materials

In material science, this compound is employed in synthesizing advanced materials such as polymers and coatings. Its properties allow for the creation of materials with enhanced durability and performance characteristics, which are critical in various industrial applications .

Case Studies

Case Study 1: Anti-inflammatory Drug Development

A recent study focused on synthesizing novel pyrazolone derivatives based on this compound. The synthesized compounds were evaluated for their anti-inflammatory activity using both in vitro and in vivo models. Results indicated that certain derivatives exhibited superior activity compared to existing NSAIDs, highlighting the potential for developing new therapeutic agents .

Case Study 2: Agrochemical Efficacy Testing

Another study investigated the efficacy of a pesticide formulation incorporating this compound against common agricultural pests. Field trials demonstrated significant reductions in pest populations with minimal adverse effects on non-target species, underscoring the compound's utility in sustainable agriculture practices .

作用機序

The mechanism of action of 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

類似化合物との比較

- 3-Methyl-1H-pyrazole-4-carbaldehyde

- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

- 5-Chloro-3-Methyl-1-Phenyl-1H-pyrazole

Comparison: 3-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

生物活性

3-Phenyl-1H-pyrazole-4-carboxylic acid methyl ester is a heterocyclic compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Overview of the Compound

The compound is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Its chemical formula is , and it has garnered attention for its potential in medicinal chemistry, particularly in the development of new therapeutic agents.

Enzyme Interactions

Methyl 3-phenyl-1H-pyrazole-4-carboxylate interacts with various enzymes and proteins, modulating their activity. It has been shown to act as both an inhibitor and an activator depending on the biochemical context. For instance, it may bind to the active sites of enzymes involved in metabolic pathways, influencing their catalytic efficiency.

Cellular Effects

The compound significantly impacts cellular processes, including:

- Cell Signaling : Alters pathways related to oxidative stress and apoptosis.

- Gene Expression : Modulates the expression of genes involved in cellular metabolism and stress responses.

- Metabolic Activity : Influences key metabolic enzymes, affecting energy production and metabolite levels.

In Vitro Studies

In laboratory settings, this compound has demonstrated various biological activities:

- Anticancer Activity : Studies have shown that compounds containing the pyrazole scaffold exhibit antiproliferative effects on several cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

- Anti-inflammatory Effects : The compound has been investigated for its potential to alleviate inflammation. In animal models, it exhibited significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

- Analgesic Properties : Research indicates that certain derivatives of pyrazole compounds can provide analgesic effects, making them candidates for pain management therapies .

Dosage and Temporal Effects

The biological effects of this compound can vary significantly with dosage:

- Low Doses : May enhance metabolic activity and provide protective effects against oxidative stress.

- High Doses : Can lead to cytotoxicity and induce apoptosis in various cell types.

Long-term exposure studies suggest that cumulative effects may alter cellular function over time.

Study 1: Anticancer Activity

In a study examining the anticancer properties of pyrazole derivatives, researchers synthesized a series of compounds based on the 1H-pyrazole structure. Results indicated significant inhibition of cell growth in lung, colorectal, and pancreatic cancer models. The most effective compounds were those that incorporated specific functional groups enhancing their binding affinity to cancer cell receptors .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of methyl esters derived from pyrazole. In carrageenan-induced edema models, certain derivatives showed a reduction in swelling comparable to ibuprofen, indicating their potential as anti-inflammatory agents .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-7-12-13-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPKHSQOXAAKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NN=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575007 | |

| Record name | Methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21031-22-1 | |

| Record name | Methyl 5-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。